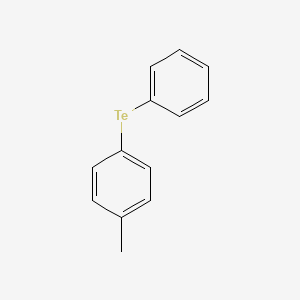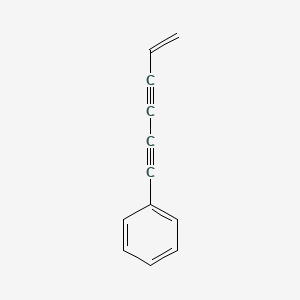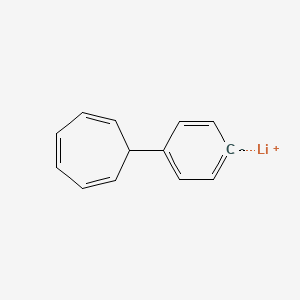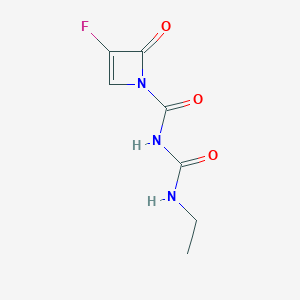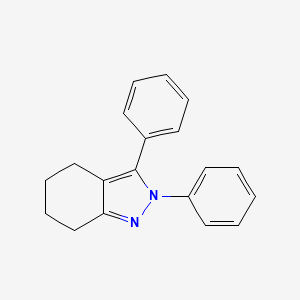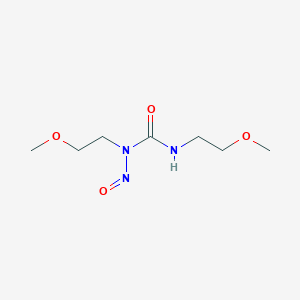
1,3-Bis(2-methoxyethyl)-1-nitrosourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(2-methoxyethyl)-1-nitrosourea is a chemical compound known for its unique structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea typically involves the reaction of 1,3-bis(2-methoxyethyl)urea with nitrosating agents under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at low temperatures to ensure the stability of the nitrosourea group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
1,3-Bis(2-methoxyethyl)-1-nitrosourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.
Reduction: Reduction reactions can convert the nitrosourea group to amine derivatives.
Substitution: The methoxyethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.
Major Products Formed
The major products formed from these reactions include nitroso derivatives, amine derivatives, and substituted urea compounds, depending on the reaction conditions and reagents used.
科学的研究の応用
1,3-Bis(2-methoxyethyl)-1-nitrosourea has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
作用機序
The mechanism of action of 1,3-Bis(2-methoxyethyl)-1-nitrosourea involves its interaction with molecular targets, leading to various biochemical effects. The nitrosourea group is known to alkylate DNA, which can result in the inhibition of DNA replication and cell division. This property is particularly relevant in its potential use as an anticancer agent.
類似化合物との比較
Similar Compounds
1,3-Bis(2-methoxyethyl)urea: A precursor in the synthesis of 1,3-Bis(2-methoxyethyl)-1-nitrosourea.
1,3-Bis(2-methoxyethyl)thiourea: A structurally similar compound with different chemical properties.
1,3-Bis(2-methoxyethyl)imidazolidinone: Another related compound with distinct applications.
Uniqueness
This compound is unique due to its nitrosourea group, which imparts specific reactivity and potential biological activity. Its ability to alkylate DNA sets it apart from other similar compounds, making it a valuable compound in scientific research and potential therapeutic applications.
特性
CAS番号 |
60285-26-9 |
|---|---|
分子式 |
C7H15N3O4 |
分子量 |
205.21 g/mol |
IUPAC名 |
1,3-bis(2-methoxyethyl)-1-nitrosourea |
InChI |
InChI=1S/C7H15N3O4/c1-13-5-3-8-7(11)10(9-12)4-6-14-2/h3-6H2,1-2H3,(H,8,11) |
InChIキー |
DFVHUAMEIXPIHQ-UHFFFAOYSA-N |
正規SMILES |
COCCNC(=O)N(CCOC)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![9-[4-(Methanesulfonyl)phenyl]-9-methyl-9H-fluorene](/img/structure/B14617300.png)
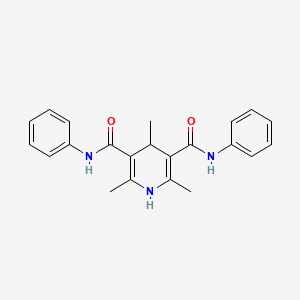
![4-{(E)-[1-(4-Ethylphenyl)-1,3-dioxobutan-2-yl]diazenyl}benzene-1-sulfonamide](/img/structure/B14617305.png)
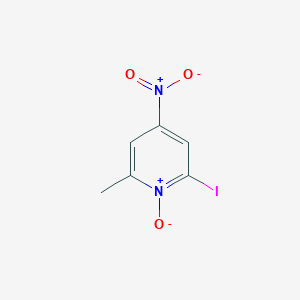
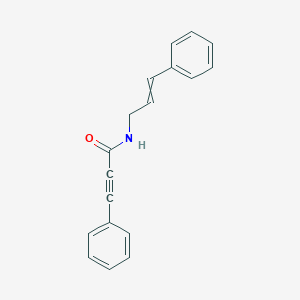
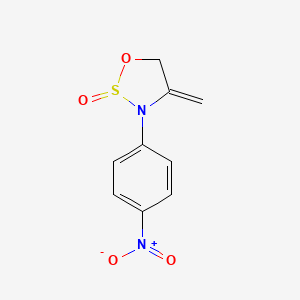

![N-{4-Chloro-6-[(prop-2-en-1-yl)amino]-1,3,5-triazin-2-yl}-N'-ethylthiourea](/img/structure/B14617333.png)
